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Cat. No.: B1348401 Get Quote

Introduction

1,5,9-Triazacyclododecane, often abbreviated as[1]aneN₃, is a macrocyclic polyamine with

the chemical formula C₉H₂₁N₃.[2] Its 12-membered ring structure containing three secondary

amine groups makes it a versatile tridentate ligand, widely utilized in coordination chemistry for

its ability to form stable complexes with various metal ions. These properties are leveraged in

fields ranging from catalysis and materials science to biomedical applications like drug delivery

and diagnostic imaging agents. A thorough understanding of its structural and electronic

properties through spectroscopic analysis is fundamental for its application in research and

development.

This technical guide provides a summary of the available spectroscopic data for 1,5,9-
Triazacyclododecane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). It also outlines standardized experimental protocols for acquiring such

data.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,5,9-Triazacyclododecane.

The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While commercial suppliers and chemical databases indicate that reference NMR spectra for

1,5,9-Triazacyclododecane exist, specific, publicly-archived experimental data detailing

chemical shifts and coupling constants is not readily available in peer-reviewed literature.[2]

The tables below are structured for the inclusion of such data when it becomes accessible. Due

to the molecule's symmetry, a simplified spectrum is expected.

Table 1: ¹H NMR Data for 1,5,9-Triazacyclododecane

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

| Data not available | - | - | - | - |

Table 2: ¹³C NMR Data for 1,5,9-Triazacyclododecane

Chemical Shift (δ) ppm Assignment

| Data not available | - |

Infrared (IR) Spectroscopy
An experimental FTIR spectrum is noted in the PubChem database, though a detailed peak list

is not provided.[2] The following table outlines the predicted characteristic infrared absorption

bands for 1,5,9-Triazacyclododecane based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 3250 Medium N-H Stretch Secondary Amine

2950 - 2850 Strong C-H Stretch Alkane (CH₂)

1470 - 1450 Medium C-H Bend (Scissoring) Alkane (CH₂)

1335 - 1250 Strong C-N Stretch Aliphatic Amine

| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine |

Mass Spectrometry (MS)
Experimental mass spectra are not widely published. However, predicted mass-to-charge ratios

(m/z) for various adducts of 1,5,9-Triazacyclododecane (Monoisotopic Mass: 171.17355 Da)

are available and provide valuable information for identification.[3]

Table 4: Predicted Mass Spectrometry Data

Adduct Mass-to-Charge (m/z)

[M+H]⁺ 172.18083

[M+Na]⁺ 194.16277

[M+K]⁺ 210.13671

[M+NH₄]⁺ 189.20737

[M-H]⁻ 170.16627

[M+HCOO]⁻ 216.17175

| [M+CH₃COO]⁻ | 230.18740 |

Data sourced from PubChemLite, calculated using CCSbase.[3]

Experimental Protocols
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The following protocols describe generalized methodologies for obtaining the spectroscopic

data for a compound such as 1,5,9-Triazacyclododecane. Instrument parameters should be

optimized for the specific equipment used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1,5,9-Triazacyclododecane in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide,

D₂O). Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not

already present in the solvent.

Tube Loading: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz

spectrometer).

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.

Perform shimming to optimize the homogeneity of the magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and acquiring 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 45-degree pulse angle, a spectral width of 220-240 ppm, a

relaxation delay of 2-5 seconds, and acquiring 1024-4096 scans.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift

scale to the solvent residual peak or the TMS signal (0 ppm).
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IR Spectroscopy Protocol
Sample Preparation (ATR-FTIR): Since 1,5,9-Triazacyclododecane is a low-melting solid or

oil, Attenuated Total Reflectance (ATR) is a suitable technique.

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent

like isopropanol.

Record a background spectrum of the clean, empty crystal.

Place a small drop of the neat compound directly onto the ATR crystal.

Data Acquisition:

Collect the sample spectrum.

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and

an accumulation of 16-32 scans.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Label the significant peaks.

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution of 1,5,9-Triazacyclododecane (approx. 0.1

mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or

acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for

positive ion mode.

Instrument Setup:

Set up the mass spectrometer with an ESI source.

Calibrate the instrument using a standard calibration solution.

Data Acquisition:
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Introduce the sample into the mass spectrometer via direct infusion using a syringe pump

at a low flow rate (e.g., 5-10 µL/min).

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).

Acquire spectra in both positive and negative ion modes to observe different adducts.

Key ESI parameters to optimize include capillary voltage, source temperature, and

desolvation gas flow.

Data Analysis: Identify the molecular ion peak and other relevant adducts (e.g., [M+H]⁺,

[M+Na]⁺). Compare the observed m/z values with the theoretical values calculated from the

molecular formula.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

and structural elucidation of a chemical compound like 1,5,9-Triazacyclododecane.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for chemical structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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